Tripropylene glycol mono-n-butyl ether

Übersicht

Beschreibung

Tripropylene glycol mono-n-butyl ether is a slow-evaporating, hydrophobic glycol ether known for its excellent surface tension-lowering ability and high polymer solvency. It is commonly used in various industrial applications, including cleaners, textiles, cosmetics, resins, and coatings .

Vorbereitungsmethoden

Tripropylene glycol mono-n-butyl ether is typically synthesized through the reaction of propylene oxide with n-butanol in the presence of a catalyst. The reaction conditions involve moderate temperatures and pressures to ensure efficient conversion. Industrial production methods often employ continuous processes to maximize yield and purity .

Analyse Chemischer Reaktionen

Tripropylene glycol mono-n-butyl ether undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Substitution: It can participate in substitution reactions where the butyl group is replaced by other functional groups.

Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form propylene glycol and n-butanol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1. Solvent in Formulations

TPnB is primarily used as a solvent in paints, coatings, and inks due to its ability to dissolve a wide range of substances while maintaining low volatility. Its high boiling point makes it suitable for high-temperature processes without evaporating quickly.

2. Coalescing Agent

In the production of water-based coatings, TPnB acts as a coalescing agent, aiding in the formation of a continuous film during the drying process. This property enhances the durability and appearance of coatings.

3. Cleaning Products

TPnB is utilized in all-purpose cleaners and degreasers because of its emulsifying properties, which help to break down oils and grease effectively. It is also found in formulations for personal care products like nail polish removers due to its ability to dissolve polymers.

Research Applications

1. Biological Studies

Recent studies have highlighted TPnB's role in biological research, particularly in cell culture and protein purification applications. Its low toxicity profile allows for safe use in laboratory settings where human exposure is a concern .

2. Toxicological Research

TPnB has been the subject of toxicological studies to evaluate its safety profile. For instance, research conducted by the National Toxicology Program assessed the potential carcinogenic effects of TPnB through long-term exposure studies on rodents . These studies provide critical insights into its safety for use in consumer products.

Environmental Impact

TPnB is classified as readily biodegradable, which reduces concerns regarding environmental persistence and accumulation . The compound's low bioaccumulation potential indicates that it does not significantly accumulate in living organisms, making it a safer option compared to other solvents.

Case Studies

Wirkmechanismus

The primary mechanism of action of tripropylene glycol mono-n-butyl ether involves its ability to lower surface tension and enhance the solubility of various compounds. It interacts with polymer chains and other molecules, facilitating their dispersion and improving the overall stability of formulations. Its hydrophobic nature allows it to penetrate and dissolve hydrophobic substances, making it an effective solvent and coupling agent .

Vergleich Mit ähnlichen Verbindungen

Tripropylene glycol mono-n-butyl ether is unique due to its slow evaporation rate and high polymer solvency. Similar compounds include:

Butyl CELLOSOLVE™ Solvent: A fast-evaporating glycol ether with a balance of hydrophilic and hydrophobic properties.

DOWANOL™ PM Glycol Ether: A fast-evaporating solvent with high water solubility and active solvency.

DOWANOL™ DPM Glycol Ether: A mid-to-slow evaporating solvent with 100% water solubility.

These similar compounds differ in their evaporation rates, solubility, and specific applications, making this compound a preferred choice for applications requiring slow evaporation and high polymer solvency .

Biologische Aktivität

Tripropylene glycol mono-n-butyl ether (TPnB) is a solvent commonly used in various industrial applications, including coatings, adhesives, and cleaning products. Understanding its biological activity is crucial for assessing its safety and environmental impact. This article reviews the biological activity of TPnB, focusing on its toxicity, absorption, distribution, metabolism, excretion (ADME), and potential health effects based on diverse research findings.

- Chemical Formula : C13H28O4

- Molecular Weight : 248 g/mol

- Physical State : Liquid at room temperature

- Solubility : Water-soluble, indicating potential for absorption through the lungs and gastrointestinal tract.

Acute Toxicity

Acute toxicity studies indicate that TPnB has a relatively low toxicity profile. The oral LD50 values range between 1820 to 3700 mg/kg bw/day , suggesting low acute toxicity in animal models . Inhalation studies have shown no mortality at high vapor concentrations (up to 651 ppm) during exposure .

Repeated Dose Toxicity

In chronic exposure studies, TPnB has been associated with increased organ weights without significant histopathological changes. For instance:

- In a 13-week study , a NOAEL (No Observed Adverse Effect Level) of 450 mg/(kg bw x d) was established based on kidney and liver weight increases .

- A 2-year study revealed marginally increased incidences of renal tubule and liver neoplasms in male rats, indicating potential carcinogenic activity .

Absorption, Distribution, Metabolism, and Excretion (ADME)

- Absorption : TPnB is expected to be absorbed through the skin and lungs due to its water solubility. However, its molecular weight suggests poor dermal absorption in some cases .

- Distribution : Studies indicate that TPnB does not accumulate significantly in fatty tissues due to its estimated log Kow value, which suggests limited ability to cross lipid membranes .

- Metabolism : Metabolic studies have shown that TPnB is rapidly excreted in urine and feces after administration . The primary urinary metabolites include propylene glycol n-butyl ether and dipropylene glycol.

- Excretion : Most administered radioactivity from metabolic studies was excreted within seven days post-dosing, indicating efficient clearance from the body .

Genotoxicity

Genotoxicity assessments have shown that TPnB did not elicit unscheduled DNA synthesis in vitro or in vivo models. This suggests that TPnB may have a low potential for inducing genetic mutations .

Environmental Impact

TPnB is considered readily biodegradable, which reduces concerns regarding environmental persistence. Its high mobility in soils increases the potential for leaching into groundwater; however, its low bioaccumulation factor indicates minimal risk of accumulation in aquatic organisms .

Case Studies and Research Findings

- Chronic Exposure Study in Rats :

- Inhalation Study :

Summary Table of Key Findings

| Study Type | Endpoint | Result |

|---|---|---|

| Acute Toxicity | Oral LD50 | 1820 - 3700 mg/kg bw/day |

| Repeated Dose Toxicity | NOAEL | 450 mg/(kg bw x d) |

| Genotoxicity | DNA Synthesis | No significant induction |

| Chronic Exposure | Liver Neoplasms | Increased incidence in male mice |

| Environmental Persistence | Biodegradability | Readily biodegradable |

Eigenschaften

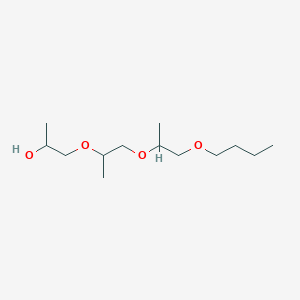

IUPAC Name |

1-[1-(1-butoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O4/c1-5-6-7-15-9-12(3)17-10-13(4)16-8-11(2)14/h11-14H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORVPHHKJFSORQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(C)OCC(C)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90973032 | |

| Record name | 1-({1-[(1-Butoxypropan-2-yl)oxy]propan-2-yl}oxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57499-93-1, 55934-93-5 | |

| Record name | 2-Propanol, 1-(2-(2-butoxy-1-methylethoxy)-1-methylethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057499931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-({1-[(1-Butoxypropan-2-yl)oxy]propan-2-yl}oxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PPG-3 BUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0N34Z34O8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.